molecular formula C12H15NO B047440 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 71885-44-4

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No. B047440
CAS RN: 71885-44-4
M. Wt: 189.25 g/mol
InChI Key: XOMMHEIXGWIETI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole derivatives involves nucleophilic substitution reactions, showcasing the compound's preparation in high yield. The process typically uses O-tosyl oxazoline derivatives, heated in dimethyl sulfoxide (DMSO) with KOH as a base, establishing the structure through NMR spectroscopy, MS data, and elemental analysis (Hajib et al., 2019). Anionic synthesis methods have also been explored for the creation of aromatic carboxyl functionalized polymers using similar oxazole structures, demonstrating versatility in synthesis approaches (Summers & Quirk, 1996).

Molecular Structure Analysis

The molecular structure and characterization of oxazole derivatives are extensively studied using spectroscopic methods such as NMR and mass spectrometry. These studies provide insight into the compound's geometry and electronic structure, essential for understanding its reactivity and properties (Düğdü et al., 2013).

Chemical Reactions and Properties

Oxazole derivatives participate in various chemical reactions, highlighting their potential as versatile intermediates in organic synthesis. Techniques such as oxidative cyclization and decarbomethoxylation have been employed to generate oxazole-4-carboxylates, showcasing the compound's reactivity (Shapiro, 1993). Atom transfer radical polymerization (ATRP) reactions have been utilized to synthesize oxazolyl functionalized polymers, further emphasizing the compound's utility in polymer chemistry (Summers, Maseko, & Summers, 2013).

Physical Properties Analysis

The physical properties of oxazole derivatives are characterized by high thermal stability and solubility in various organic solvents, attributes that are critical for their application in material science and organic synthesis. These properties are influenced by the compound's molecular structure, particularly the presence of substituents that enhance solubility and thermal resistance (Akutsu et al., 1998).

Chemical Properties Analysis

The chemical properties of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole and its derivatives, such as reactivity towards nucleophiles and electrophiles, are integral to their application in synthetic chemistry. Studies on the synthesis and transformations of these compounds reveal a wide range of functional group compatibility and the potential for further chemical modifications (Prokopenko et al., 2010).

Scientific Research Applications

  • Polymer Synthesis

    Oxazolyl functionalized polymers can be synthesized using derivatives of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole in atom transfer radical polymerization reactions. This provides promising applications in polymerization-based processes (Summers, Maseko, & Summers, 2013).

  • Ligand Design for Asymmetric Syntheses

    Oxazolines, related to the oxazole structure, offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers, which are crucial for transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).

  • Synthesis of Derivatives

    Studies have demonstrated methods for synthesizing various derivatives of oxazoles, including the facile acid hydrolysis of related compounds to produce 2,5-disubstituted derivatives (Vyzhdak, Danielová, Kiselev, & Drach, 2005).

  • Cationic Ring-Opening Polymerization

    The novel monomer 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole can be polymerized using cationic ring-opening isomerization, leading to new polymers (Simionescu, Onofrei, & Grigoras, 1987).

  • Synthesis of Oxazole-4-Carboxylates

    Oxazole-4-carboxylates can be synthesized using a method that shows potential applications in the synthesis of various compounds, including calyculin A fragments (Shapiro, 1993).

  • Synthesis of 2-Aryl-4-Halomethyl-1,3-oxazoles

    A method provides a simple and efficient synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles with high regioselectivity and moderate to good yields, demonstrating the versatility of the oxazole ring in synthesis (Yamane, Mitsudera, & Shundoh, 2004).

  • Synthesis of Trisubstituted Oxazole

    A study synthesized a new series of 2,4,5-trisubstituted oxazole, showing C-HN and C-HO interactions, which are important in the study of molecular interactions and crystal structures (Kadam, Shaikh, & Patel, 2016).

properties

IUPAC Name

4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMHEIXGWIETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440702
Record name 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole

CAS RN

71885-44-4
Record name 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Kakiuchi, T Sato, M Yamauchi, N Chatani, S Murai - Chemistry letters, 1999 - journal.csj.jp
Catalytic CH/olefin coupling can be directed by N,O-heterocyclic substituents. The Ru 3 (CO) 12 -catalyzed reaction of 4,4-dimethyl-2-(2-methylphenyl)-5,6-dihydro-4H-1,3-oxazine (1) …
Number of citations: 74 www.journal.csj.jp
V Ritleng, C Sirlin, M Pfeffer - Chemical Reviews, 2002 - ACS Publications
For a long time synthetic chemists have been interested in the elaboration of the cheapest and cleanest routes for the synthesis of organic molecules. However, over the last few …
Number of citations: 222 pubs.acs.org

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